
6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonic acid is a complex organic compound known for its vibrant color properties and stability. It belongs to the class of triphenodioxazine dyes, which are widely used in various industrial applications, particularly in the textile industry for dyeing fabrics. This compound is characterized by its high tinctorial strength and excellent fastness properties, making it a valuable dye in commercial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triphenodioxazine Core: The initial step involves the formation of the triphenodioxazine core through a cyclization reaction. This can be achieved by reacting chloranil with aniline derivatives under acidic conditions.
Chlorination: The triphenodioxazine core is then chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 6 and 13 positions.
Sulphonation: The final step involves sulphonation of the chlorinated triphenodioxazine using concentrated sulfuric acid to introduce sulfonic acid groups at the 2 and 9 positions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:
- **Batch or
Properties
CAS No. |
93982-53-7 |
|---|---|
Molecular Formula |
C30H18Cl2N4O8S2 |
Molecular Weight |
697.5 g/mol |
IUPAC Name |
10-anilino-6,13-dichloro-3-phenylimino-7H-[1,4]benzoxazino[2,3-b]phenoxazine-2,9-disulfonic acid |
InChI |
InChI=1S/C30H18Cl2N4O8S2/c31-25-28-30(44-22-12-20(34-16-9-5-2-6-10-16)24(46(40,41)42)14-18(22)36-28)26(32)27-29(25)43-21-11-19(33-15-7-3-1-4-8-15)23(45(37,38)39)13-17(21)35-27/h1-14,33,35H,(H,37,38,39)(H,40,41,42) |
InChI Key |
UTJRJMAJHDKFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C3C(=C2)OC4=C(C5=C(C(=C4N3)Cl)OC6=CC(=NC7=CC=CC=C7)C(=CC6=N5)S(=O)(=O)O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


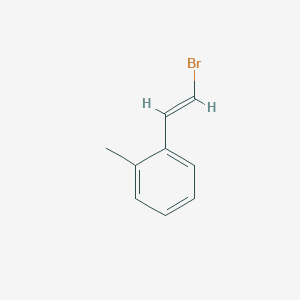
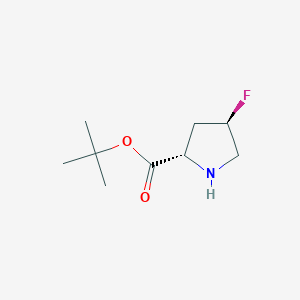
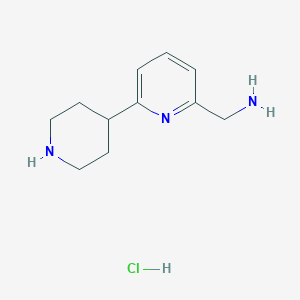
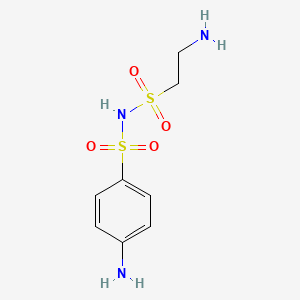
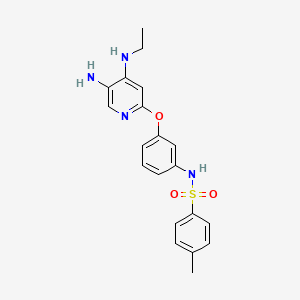
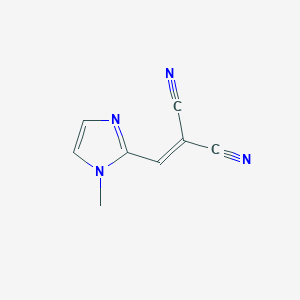
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12817836.png)
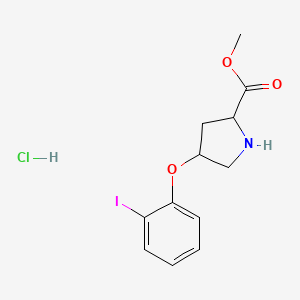
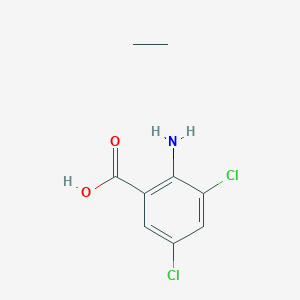
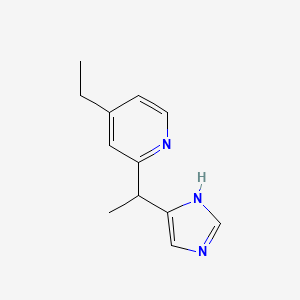
![2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B12817875.png)


![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12817895.png)
